molecular formula C14H15NO2 B178010 4-(2-Phenoxyethoxy)aniline CAS No. 35965-96-9

4-(2-Phenoxyethoxy)aniline

Cat. No. B178010
CAS RN: 35965-96-9
M. Wt: 229.27 g/mol
InChI Key: AEUZGHQIEXOKBD-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-(2-Phenoxyethoxy)aniline is 1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .


Physical And Chemical Properties Analysis

4-(2-Phenoxyethoxy)aniline is a solid at room temperature . It has a molecular weight of 229.28 .

Scientific Research Applications

Genotoxic Activities and Metabolite Analysis

4-(2-Phenoxyethoxy)aniline and its derivatives have been studied for their genotoxic activities, which are important for understanding their potential carcinogenic risks and mechanisms. Research has shown that aniline compounds and their metabolites, such as p-aminophenol and p-hydroxyacetanilide, exhibit varying genotoxic effects, primarily through the induction of chromosomal damage rather than gene mutations. These studies suggest that the carcinogenic effects observed in animal models may be due to chronic high-dose damage leading to oxidative stress, rather than direct genetic toxicity (Bomhard & Herbold, 2005).

Antioxidant Capacity and Biological Activities

The research has also focused on the antioxidant properties of related phenolic compounds. For instance, 4-hydroxynonenal, a bioactive marker produced during lipid peroxidation, has been extensively studied for its biological activities, including its role as a signaling molecule and its potential implications in various diseases such as Alzheimer's. These insights underline the importance of understanding the antioxidant mechanisms and the biological activities of phenolic derivatives for their potential therapeutic applications (Žarković, 2003).

Environmental Impact and Remediation

An important aspect of research on 4-(2-Phenoxyethoxy)aniline derivatives involves their environmental impact, particularly in relation to their use as herbicides. Studies have reviewed the sorption behaviors of phenoxy herbicides like 2,4-D to soil and organic matter, highlighting the complex interactions that affect their mobility and persistence in the environment. Understanding these interactions is crucial for developing effective remediation strategies to mitigate the environmental impact of these chemicals (Werner, Garratt, & Pigott, 2012).

Chemical Synthesis and Applications

The chemical synthesis and functionalization of aniline derivatives, including 4-(2-Phenoxyethoxy)aniline, have been explored for creating functionalized azole compounds through reactions with carbon dioxide. This approach represents a novel and environmentally friendly methodology for synthesizing valuable azole derivatives, showcasing the potential of aniline derivatives in organic synthesis and their contribution to green chemistry (Vessally et al., 2017).

properties

IUPAC Name

4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUZGHQIEXOKBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400321
Record name 4-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenoxyethoxy)aniline

CAS RN

35965-96-9
Record name 4-(2-phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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